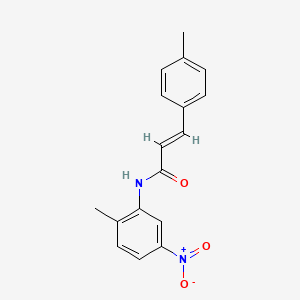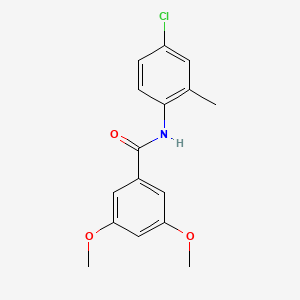![molecular formula C20H20O4 B5775097 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EPOB-D or EPOB, is a synthetic compound that has been studied for its potential use in various scientific research applications. It belongs to the class of flavonoids and has been found to possess a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it has been found to modulate various signaling pathways involved in cancer cell growth, neuroprotection, and cardiovascular disease. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and physiological effects:
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to protect neurons from oxidative stress and apoptosis. Additionally, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress and apoptosis. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential use in certain research applications.
Future Directions
There are several future directions for research on 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One direction is to further investigate its potential use in cancer research and to identify the specific signaling pathways involved in its anti-cancer effects. Another direction is to investigate its potential use in neuroprotection and to identify the specific mechanisms involved in its neuroprotective effects. Additionally, further research is needed to investigate its potential use in cardiovascular disease research and to identify the specific mechanisms involved in its cardioprotective effects.
Synthesis Methods
The synthesis of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 3-methoxybenzyl bromide, which is then reacted with 4-methylcoumarin in the presence of a base to yield the intermediate product. The intermediate product is then reacted with ethyl bromide and a palladium catalyst to yield the final product, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.
Scientific Research Applications
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and cardiovascular disease research. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to have neuroprotective effects and has been shown to protect neurons from oxidative stress and apoptosis. Additionally, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have cardioprotective effects and has been shown to improve cardiac function in animal models of heart failure.
properties
IUPAC Name |
3-ethyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-17-13(2)18-9-8-16(11-19(18)24-20(17)21)23-12-14-6-5-7-15(10-14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJIMZSNMZVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)

![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)

![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)

